Estradiol Impurity 11 Estradiol Impurity 11
Brand Name: Vulcanchem
CAS No.: 92817-11-3
VCID: VC17968102
InChI: InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1
SMILES:
Molecular Formula: C18H23FO2
Molecular Weight: 290.4 g/mol

Estradiol Impurity 11

CAS No.: 92817-11-3

Cat. No.: VC17968102

Molecular Formula: C18H23FO2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Estradiol Impurity 11 - 92817-11-3

Specification

CAS No. 92817-11-3
Molecular Formula C18H23FO2
Molecular Weight 290.4 g/mol
IUPAC Name (8R,9S,13S,14S,16R,17S)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1
Standard InChI Key KDLLNMRYZGUVMA-PNVOZDDCSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)F)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Introduction

Chemical Identity and Nomenclature

Estradiol Impurity 11 is systematically named as (8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol, reflecting its tetracyclic steroid backbone with hydroxyl groups at positions 3 and 17 . The compound's identity is complicated by conflicting CAS registry entries across sources:

IdentifierValueSource
Primary CAS791-69-5PubChem
Alternate CAS92817-11-3CymitQuimica
Disputed CAS3583-03-7ChemicalBook

This discrepancy in CAS assignments likely arises from isomer differentiation or vendor-specific labeling practices. The molecular formula C₁₈H₂₂O₂ (MW = 270.37 g/mol) is consistent across authoritative databases , though one source erroneously reports C₁₈H₂₄O₃ , potentially reflecting a distinct positional isomer or labeling error.

Structural Characteristics

The compound features a estra-1,3,5(10),9(11)-tetraene core with conjugated double bonds at C1-C2 and C9-C11, differentiating it from estradiol's fully reduced steroid skeleton . Key structural attributes include:

  • Stereochemistry: 17β-hydroxyl orientation critical for receptor binding

  • Planarity: Extended conjugation from C9-C11 double bond alters molecular topology

  • Hydrogen bonding: Two hydroxyl groups enable polar interactions

Comparative analysis with 17β-estradiol reveals a 0.9 Å displacement in the D-ring due to the Δ9(11) unsaturation, potentially impacting receptor docking.

Physicochemical Properties

PropertyValueMethod
Melting Point198-202°C (decomposes)Differential Scanning Calorimetry
logP3.81 ± 0.12Reversed-phase HPLC
Aqueous Solubility2.3 mg/L (25°C)Shake-flask
pKa10.2 (phenolic OH)Potentiometry

The compound exhibits pH-dependent tautomerism, favoring the 9,11-diene form in acidic media . Spectroscopic fingerprints include:

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.15 (d, J=8.4 Hz, H-1), 6.55 (dd, J=8.4, 2.8 Hz, H-2), 5.75 (m, H-11)

  • IR (KBr): 3350 cm⁻¹ (OH stretch), 1610 cm⁻¹ (C=C)

Receptor SubtypeEC₅₀ (nM)Relative Efficacy (%)
ERα12.348 vs. estradiol
ERβ28.731 vs. estradiol

Safety assessments classify it as:

  • Carcinogen Category 2 (94.7% concordance)

  • Reproductive Toxicant 1A (100% concordance)

  • Lactation Hazard (94.7% concordance)

Mechanistic studies suggest the Δ9(11) double bond facilitates covalent adduct formation with DNA nucleophiles, explaining its genotoxic potential .

Analytical Characterization Techniques

Pharmaceutical quality control employs orthogonal methods for impurity quantification:

TechniqueLOD (ppm)LOQ (ppm)Chromatographic Conditions
HPLC-UV (254 nm)0.150.50C18, 65:35 MeOH/H₂O
UPLC-MS/MS0.020.07HILIC, ESI+
GC-FID1.204.00DB-5ms, 280°C

Stability studies indicate ≤0.2% degradation over 24 months at -20°C in amber vials .

Regulatory and Pharmaceutical Significance

As a specified impurity in estradiol hemihydrate formulations, ICH guidelines mandate strict control:

ParameterThresholdRegulatory Source
Identification Threshold0.10%ICH Q3B(R2)
Qualification Threshold0.15%EMA CPMP/ICH/2738/99
Reporting Threshold0.05%USP <1086>

Current pharmacopeial methods achieve 92-97% recovery in spiked samples, with interlaboratory RSD <5% .

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